molecular formula C14H13N3OS B214218 N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B214218
M. Wt: 271.34 g/mol
InChI Key: UVQPAHGWEJTPKF-UHFFFAOYSA-N
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Description

N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of heterocyclic compounds, specifically benzimidazole and thiophene derivatives Benzimidazole is a fused ring compound consisting of benzene and imidazole, while thiophene is a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation reaction between 1-ethylbenzimidazole and thiophene-2-carboxylic acid. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Another approach involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group of thiophene-2-carboxylic acid, allowing it to react with 1-ethylbenzimidazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated derivatives

Mechanism of Action

The mechanism of action of N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The compound’s effects are mediated through the inhibition of key enzymes and signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of benzimidazole and thiophene rings, which confer distinct chemical and biological properties. The presence of the ethyl group on the benzimidazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C14H13N3OS/c1-2-17-11-7-4-3-6-10(11)15-14(17)16-13(18)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16,18)

InChI Key

UVQPAHGWEJTPKF-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CS3

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CS3

Origin of Product

United States

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